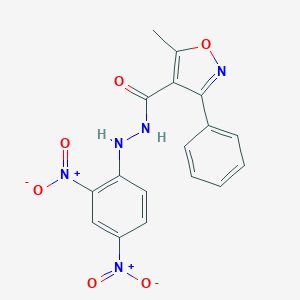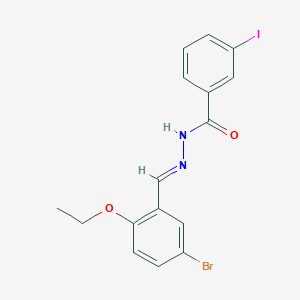![molecular formula C14H13NO5S B387041 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid CAS No. 147410-81-9](/img/structure/B387041.png)
3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C14H13NO5S . It has a molecular weight of 307.322 Da .
Molecular Structure Analysis
The InChI code for “3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid” is 1S/C14H13NO5S/c1-21-11-5-3-10(4-6-11)16-22(19,20)13-8-9(14(17)18)2-7-12(13)15/h2-8,16H,1H3,(H,17,18) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 397.45 . It is a powder at room temperature . The predicted boiling point is 626.0±65.0 °C, and the predicted density is 1.350±0.06 g/cm3 . The pKa is predicted to be 3.63±0.10 .Scientific Research Applications
Inhibitor of Cytosolic Phospholipase A2α (cPLA2α)
One of the known applications of 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid derivatives is as an inhibitor of cytosolic phospholipase A2α (cPLA2α), which plays a role in the biosynthesis of pro-inflammatory eicosanoids. These compounds have been structurally modified to increase their enzyme inhibitory potency .
Synthesis of Novel Uridyl 5′-Sulfamoylbenzoates
Another application involves the synthesis of novel nucleoside analogues modified at the 5′ position with sulfamoylbenzoic acid derivatives. These molecules are designed to serve as preferable ribonucleotide reductase (RNR) binding substrates compared to the unphosphorylated nucleoside form, which may disrupt the formation of uridine diphosphate and induce downregulation of uridine-cytidine kinase (UCK) and/or uridine monophosphate kinase (UMPK) .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-[(4-methoxyphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-20-12-7-5-11(6-8-12)15-21(18,19)13-4-2-3-10(9-13)14(16)17/h2-9,15H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWPHUNFEGTNIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-bromophenyl)-5-oxopentanamide](/img/structure/B386959.png)
![Ethyl (2-{2-[(3-bromophenoxy)acetyl]carbohydrazonoyl}phenoxy)acetate](/img/structure/B386960.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-nitrobenzohydrazide](/img/structure/B386963.png)

![2-[(4-chlorobenzyl)sulfanyl]-N'-(2,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B386968.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}octanohydrazide](/img/structure/B386969.png)
![4-[2-({2,4-Dichloro-6-nitrophenoxy}acetyl)carbohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B386970.png)

![2-(4-chlorophenoxy)-N'-{5-methoxy-2-[(3-methoxybenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B386972.png)

![N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-4-fluorobenzohydrazide](/img/structure/B386974.png)

![N'-[1-(4-tert-butylphenyl)ethylidene]octanohydrazide](/img/structure/B386980.png)
![3-nitro-N'-{5-methoxy-2-[(3-methoxybenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B386981.png)